1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Taia et al. (2020) focused on synthesizing a new series of heterocyclic systems from eugenol derivatives through mixed condensation reactions. These compounds exhibited significant antiproliferative activity against several cancer cell lines, highlighting the potential of 1,2,3-trifluoro-4-(prop-2-yn-1-yl)benzene derivatives in medicinal chemistry for cancer treatment (Taia et al., 2020).
Electrochemistry and Electrogenerated Chemiluminescence
Research by Qi et al. (2016) explored the electrochemical behaviors and electrogenerated chemiluminescence (ECL) of compounds related to this compound. The study provides insights into the potential applications of these compounds in developing new ECL materials for analytical and bioanalytical applications (Qi et al., 2016).
Crystal Structure Analysis
Ezhilarasu and Balasubramanian (2016) described the crystal structure of a compound closely related to this compound, providing valuable information on molecular conformation and intermolecular interactions. This research contributes to the understanding of structural aspects that influence the properties and reactivity of such compounds (Ezhilarasu & Balasubramanian, 2016).
Microwave Assisted Synthesis
A study by Seijas et al. (2014) utilized this compound derivatives in the microwave-assisted synthesis of tripodal compounds and dendrimer cores, showcasing the versatility of these compounds in facilitating rapid and efficient chemical syntheses (Seijas et al., 2014).
Anion Transport
Research by Peng et al. (2016) highlighted the modification of this compound derivatives to enhance their anionophoric activity. This study opens new avenues for the development of anion transporters in membrane-based separations and sensor applications (Peng et al., 2016).
Properties
IUPAC Name |
1,2,3-trifluoro-4-prop-2-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRZSMSSZEZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C(=C(C=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.